molecular formula C11H13N3OS B14885108 2-Cyclopropyl-4-isopropylthiazolo[4,5-d]pyridazin-7(6H)-one

2-Cyclopropyl-4-isopropylthiazolo[4,5-d]pyridazin-7(6H)-one

Cat. No.: B14885108
M. Wt: 235.31 g/mol
InChI Key: GTDVNCHKLIOLRD-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-isopropylthiazolo[4,5-d]pyridazin-7(6H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a thiazole ring fused to a pyridazine ring, with cyclopropyl and isopropyl substituents enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-isopropylthiazolo[4,5-d]pyridazin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and hydrazine derivatives under controlled conditions. The reaction conditions often include the use of organic solvents such as ethanol or acetonitrile, and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-isopropylthiazolo[4,5-d]pyridazin-7(6H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding thiazolidine derivative.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2-Cyclopropyl-4-isopropylthiazolo[4,5-d]pyridazin-7(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-isopropylthiazolo[4,5-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For instance, it could inhibit microbial enzymes, leading to antimicrobial effects, or interfere with cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-4-isopropylthiazolo[4,5-d]pyridazin-7(6H)-one stands out due to its unique combination of a thiazole and pyridazine ring system, along with cyclopropyl and isopropyl substituents.

Properties

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

2-cyclopropyl-4-propan-2-yl-6H-[1,3]thiazolo[4,5-d]pyridazin-7-one

InChI

InChI=1S/C11H13N3OS/c1-5(2)7-8-9(10(15)14-13-7)16-11(12-8)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,14,15)

InChI Key

GTDVNCHKLIOLRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NNC(=O)C2=C1N=C(S2)C3CC3

Origin of Product

United States

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